
2-Benzyloxy-6-methoxybenzaldehyde
Descripción general
Descripción
“2-Benzyloxy-6-methoxybenzaldehyde” is a benzaldehyde derivative. It is an organic building block used in chemical synthesis . It can be prepared from the reaction of o-vanillin with benzyl bromide in acetone (solvent) and K2CO3 (base) in the presence of tetra-n-butylammonium iodide (catalyst) .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of o-vanillin with benzyl bromide in acetone and K2CO3 . The dihedral angle between the two benzene rings in the crystal structure of this compound is 23.33 (6)° .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with an aldehyde group (a benzaldehyde) and a hydroxy group at the second carbon of the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 242.27 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- 2-Benzyloxy-6-methoxybenzaldehyde and its derivatives have been synthesized for various applications. For instance, 4-benzyloxy-2-methoxybenzaldehyde was synthesized from 3-methoxyphenol using O-alkylation and Vilsmeier-Hack reactions (Lu Yong-zhong, 2011).
Anticancer Activity
- A series of benzyloxybenzaldehyde derivatives have been tested against the HL-60 cell line for anticancer activity. Compounds like 2-(benzyloxy)benzaldehyde and 2-(benzyloxy)-4-methoxybenzaldehyde exhibited significant activity at 1-10 microM (Chin-Fen Lin et al., 2005).
Medicinal Properties and Biosynthesis
- Methoxybenzaldehydes in plants, including derivatives of this compound, exhibit significant medicinal properties and are used in flavoring ingredients in food and cosmetics. Their biosynthesis, involving the addition of a 'methoxy' group to benzaldehyde, has been studied (A. Kundu & A. Mitra, 2016).
Larvicidal Activity
- Derivatives like 2-benzyloxy-4-methoxybenzaldehyde have shown larvicidal activity against Anopheles gambiae larvae, indicating potential applications in pest control (Geoffrey M. Mahanga et al., 2005).
Antileukemic Properties
- Studies on benzyl vanillin (2-(benzyloxy)-3-methoxybenzaldehyde) compounds have demonstrated anti-proliferative activity in leukemia cancer cells, indicating potential applications in leukemia treatment (Zena A. Al-Mudaris et al., 2013).
Solid Phase Organic Synthesis
- Benzaldehyde derivatives like 2-methoxy-4-hydroxybenzaldehyde have been used as linkers in solid phase organic synthesis, highlighting their utility in chemical synthesis (E. Swayze, 1997).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxy-6-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-8-5-9-15(13(14)10-16)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHQZHVVWLPOBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCC2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395724 | |
| Record name | 2-benzyloxy-6-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61227-36-9 | |
| Record name | 2-benzyloxy-6-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


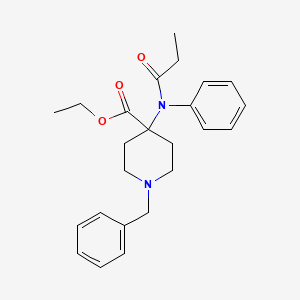


![3-(Propan-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3274602.png)
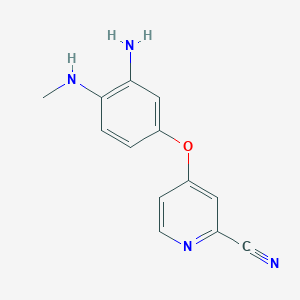
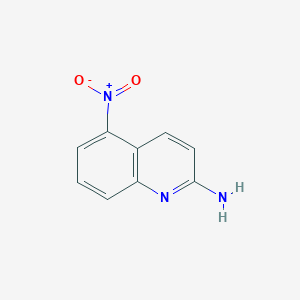
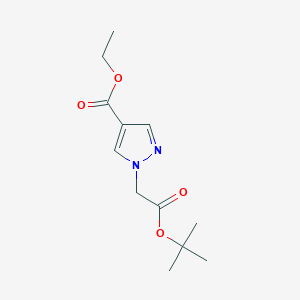
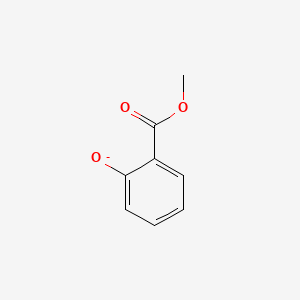
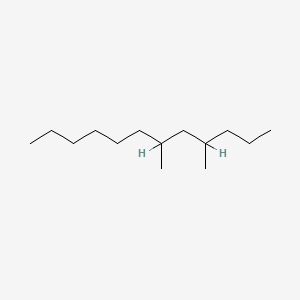
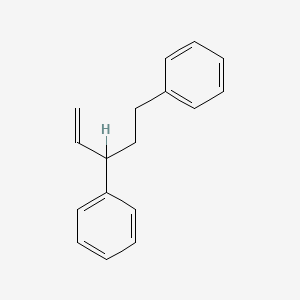
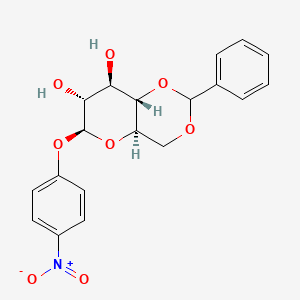

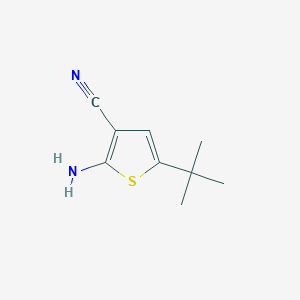
![(E)-3-methyl-5-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]pent-2-en-1-ol](/img/structure/B3274698.png)